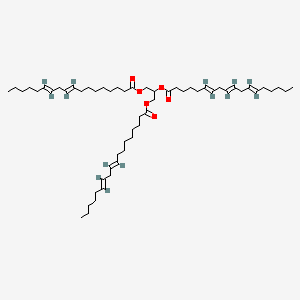
2--Linolenoyl-1,3-dilinoleoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. This compound is notable for its unique structure, which includes linolenic acid and linoleic acid, both of which are essential fatty acids. These fatty acids are crucial for various biological functions and have significant health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol typically involves the esterification of glycerol with linolenic acid and linoleic acid. One common method is the Grignard deacylation technique, which involves the use of Grignard reagents to selectively deacylate the glycerol backbone, followed by re-esterification with the desired fatty acids .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, where lipases are used to catalyze the esterification process. This method is preferred due to its specificity and efficiency, allowing for the production of high-purity triglycerides .
Analyse Des Réactions Chimiques
Types of Reactions
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Acyl chlorides; reactions are performed under controlled temperatures to ensure selective substitution.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Glycerol and free fatty acids.
Substitution: Modified triglycerides with different fatty acid compositions.
Applications De Recherche Scientifique
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.
Medicine: Explored for its potential health benefits, including anti-inflammatory and cardioprotective effects.
Mécanisme D'action
The mechanism of action of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can also be metabolized to produce bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dilinoleoyl-2-stearoyl glycerol: Contains linoleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position.
1,2-Dilinoleoyl-3-γ-linolenoyl-rac-glycerol: Features linoleic acid at the sn-1 and sn-2 positions and γ-linolenic acid at the sn-3 position.
1,3-Distearoyl-2-linoleoyl glycerol: Incorporates stearic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position.
Uniqueness
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is unique due to its specific combination of linolenic acid and linoleic acid, which provides a distinct profile of essential fatty acids. This combination is not commonly found in other triglycerides, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C57H96O6 |
|---|---|
Poids moléculaire |
877.4 g/mol |
Nom IUPAC |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(6E,9E,12E)-octadeca-6,9,12-trienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,39-36+ |
Clé InChI |
AODZAXDQVIGGDB-HBOAWMLWSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
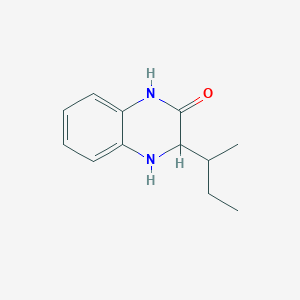
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
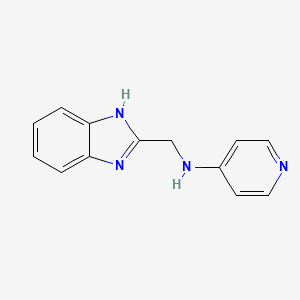

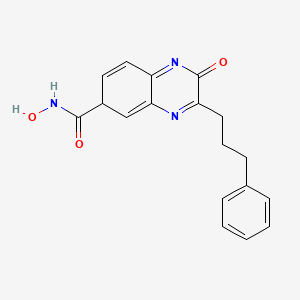
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
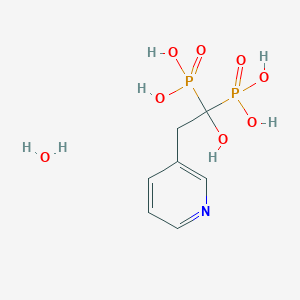
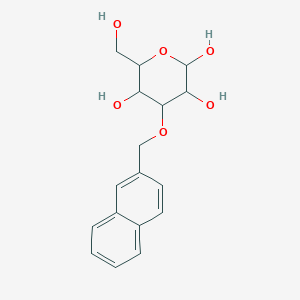
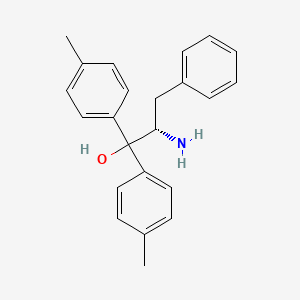
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)

